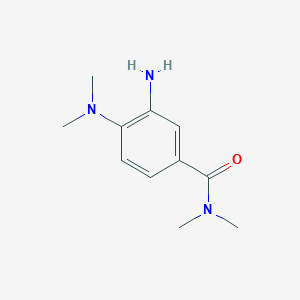

3-amino-4-(dimethylamino)-N,N-dimethylbenzamide

Description

3-Amino-4-(dimethylamino)-N,N-dimethylbenzamide is a substituted benzamide derivative characterized by a dimethylamino group at the 4-position and an amino group at the 3-position on the benzene ring, with two methyl groups attached to the amide nitrogen. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-amino-4-(dimethylamino)-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-13(2)10-6-5-8(7-9(10)12)11(15)14(3)4/h5-7H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLNYAQKPQDFNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(dimethylamino)-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous-flow reactors can enhance the safety and efficiency of the synthesis process, minimizing the risk of thermal runaway reactions .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(dimethylamino)-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-amino-4-(dimethylamino)-N,N-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-4-(dimethylamino)-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The compound’s closest analogs differ in substituent positions and functional groups:

Key Observations :

- Steric Hindrance : The N,N-dimethylamide group in the target compound introduces steric bulk, which may reduce rotational freedom around the C–N bond compared to analogs with smaller substituents (e.g., primary amides) .

Key Data Table: Physicochemical Parameters

Biological Activity

3-amino-4-(dimethylamino)-N,N-dimethylbenzamide, a compound with the molecular formula C11H17N3O, is gaining attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a benzamide structure with two dimethylamino groups and an amino group. This configuration enhances its solubility and bioavailability compared to similar compounds. The presence of multiple amino groups may contribute to its pharmacological properties, making it a candidate for various therapeutic applications.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-4-(dimethylamino)-N,N-dimethylbenzamide | C11H17N3O | Contains two dimethylamino groups; potential analgesic properties |

| 3-Amino-N,N-dimethylbenzamide | C10H13N3O | Lacks one dimethylamino group; potential analgesic properties |

| N,N-Dimethyl-2-(4-methoxyphenyl)acetamide | C12H17N3O2 | Features a methoxy group; studied for neuroprotective effects |

Antimicrobial Properties

Research indicates that 3-amino-4-(dimethylamino)-N,N-dimethylbenzamide exhibits antimicrobial activity. A study demonstrated that derivatives of this compound showed significant inhibition against various microbial strains. The highest observed acetylcholinesterase inhibition activity was recorded at 48.25% .

Cancer Research

The compound has been investigated for its potential as a small molecule inhibitor in cancer therapy. Specifically, it has shown promise in inhibiting Nek2, a kinase associated with tumorigenesis. In vitro studies revealed that derivatives of 3-amino-4-(dimethylamino)-N,N-dimethylbenzamide displayed selectivity against Nek2 with an IC50 value of 0.62 μM, indicating its potential as a targeted cancer therapy .

The mechanism by which 3-amino-4-(dimethylamino)-N,N-dimethylbenzamide exerts its effects involves interaction with specific molecular targets within biological systems. Its ability to inhibit enzymes such as acetylcholinesterase suggests a role in modulating neurotransmitter levels, potentially influencing pain pathways and cognitive functions.

Study on Antimicrobial Efficacy

In a study focused on the synthesis of related coumarin derivatives, researchers found that the structural analogs exhibited significant antimicrobial properties. The results indicated that modifications to the benzamide structure could enhance biological activity, paving the way for further development in antimicrobial applications .

Cancer Cell Line Studies

In another investigation involving various cancer cell lines, compounds derived from 3-amino-4-(dimethylamino)-N,N-dimethylbenzamide were tested for their effects on cell proliferation and apoptosis. The results demonstrated that these compounds could suppress growth in ovarian and breast cancer cell lines when combined with RNA interference targeting Nek2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.